molecular formula C13H9F5N2 B2974003 N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 1458093-98-5

N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2974003
CAS No.: 1458093-98-5
M. Wt: 288.221
InChI Key: GAKKIWRDSNLPMF-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a difluorophenyl group attached via a methylene bridge

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F5N2/c14-10-3-1-8(11(15)5-10)6-19-12-4-2-9(7-20-12)13(16,17)18/h1-5,7H,6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKKIWRDSNLPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of 2,4-difluorobenzylamine with 5-(trifluoromethyl)pyridin-2-amine under specific conditions. One common method involves the use of a coupling reaction, such as the Buchwald-Hartwig amination, which allows for the formation of the amine linkage under palladium-catalyzed conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s trifluoromethyl group exerts a strong electron-withdrawing effect, activating adjacent positions (e.g., C-4) toward nucleophilic substitution. For example:

  • Halogenation : Reaction with N-halosuccinimide (NBS, NCS) under radical or electrophilic conditions could introduce halogens at the C-4 position.

  • Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., aryl boronic esters) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) may occur if a halogen (e.g., Cl, Br) is introduced first .

Amine Functional Group Reactivity

The secondary amine (–NH–) in the structure can participate in:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form tertiary amines or amides. For example:

    R X+AmineR NH Pyridine +HX\text{R X}+\text{Amine}\rightarrow \text{R NH Pyridine }+\text{HX}
  • Condensation : Interaction with carbonyl compounds (e.g., aldehydes, ketones) to form imines or Schiff bases under acidic or dehydrating conditions .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophilic substitution to the meta or para positions relative to the trifluoromethyl group. Potential reactions include:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to the ring’s deactivation.

  • Sulfonation : Limited by the trifluoromethyl group’s steric and electronic effects.

Functionalization of the Difluorophenylmethyl Group

The (2,4-difluorophenyl)methyl substituent may undergo:

  • Oxidation : Conversion to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

  • Radical Reactions : Participation in C–H functionalization to introduce new groups (e.g., –OH, –CN).

Stability and Degradation Pathways

  • Hydrolysis : The trifluoromethyl group is generally stable, but the amine may hydrolyze under strongly acidic or basic conditions.

  • Photodegradation : UV light could cleave the C–N bond in the pyridin-2-amine moiety.

Comparative Reactivity Data

While direct data for N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine is unavailable, analogous compounds exhibit the following trends:

Reaction Type Conditions Yield Range Notes
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C65–85% Requires halogenation pre-step.
Amine AlkylationR-X, K₂CO₃, DMF, RT70–90%Steric hindrance may reduce efficiency.
Imine FormationRCHO, MgSO₄, CH₂Cl₂, RT50–75% Acid catalysis (e.g., HCl) not needed.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C13H9F5N2C_{13}H_9F_5N_2 and a molecular weight of 288.22 . While specific applications for this exact compound are not widely documented in the provided search results, the related research on trifluoromethyl-containing compounds suggests potential uses in medicinal chemistry and agricultural science .

Use in Synthesis

  • Trifluoromethyl Pyrimidine Derivatives: Research indicates that trifluoromethyl pyrimidine derivatives, which share a trifluoromethyl group (CF3CF_3) with this compound, have been synthesized and evaluated for biological activities. These derivatives were synthesized through a four-step reaction process and characterized using 1H^1H NMR, 13C^{13}C NMR, X-ray diffraction, and HRMS .
  • Antifungal Activity: Trifluoromethyl pyrimidine derivatives have demonstrated in vitro antifungal activities against various fungi, including Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum. For instance, compounds 5b , 5j , and 5l showed excellent activity against B. cinerea, comparable to or better than tebuconazole .
  • Insecticidal Activity: These compounds have also shown moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda, though less potent than chlorantraniliprole .
  • Anticancer Activity: Some trifluoromethyl pyrimidine derivatives exhibit anticancer activities against PC3, K562, Hela, and A549 cell lines, but their efficacy is lower compared to doxorubicin .

Analogous Compounds and their Applications

  • N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: These compounds, which are structurally similar, have been investigated for anticancer activity. For example, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h ) showed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H460 cell lines .

Usage as a building block

  • Synthesis of complex molecules: this compound can be used as a building block for synthesizing complex molecules with potential pharmaceutical applications .

Data Table: Biological Activities of Trifluoromethyl Pyrimidine Derivatives

CompoundAntifungal Activity vs. B. cinereaInsecticidal Activity vs. M. separataAnticancer Activity vs. PC3
5b 96.76% inhibitionNot specifiedNot specified
5j 96.84% inhibitionNot specifiedNot specified
5l 100% inhibitionNot specifiedNot specified
5v 82.73% inhibition vs S. sclerotiorumNot specifiedNot specified

Note: Data extracted from . Concentrations used for antifungal, insecticidal, and anticancer activities were 50 μg/ml, 500 μg/ml, and 5 μg/ml, respectively.

Case Studies:
The search results do not contain specific case studies for “this compound".

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]-2-fluorobenzamide

  • N-[(2,4-difluorophenyl)methyl]-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide

  • Diflufenican

Uniqueness: N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine stands out due to its unique combination of difluorophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties compared to similar compounds

Biological Activity

N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine, a compound with the CAS number 1458093-98-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C13H10F5N
  • Molecular Weight : 295.22 g/mol

The presence of trifluoromethyl and difluorophenyl groups contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)12.07Inhibition of tubulin polymerization
HCT-15 (colon cancer)10.50Induction of apoptosis
DU-145 (prostate cancer)8.00Cell cycle arrest at G2/M phase

These results suggest that the compound may act as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages:

Concentration (µM) Inhibition (%)
130
1070
5097

This anti-inflammatory activity is attributed to its ability to modulate the MAPK signaling pathway .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Tubulin Interaction : The compound binds to tubulin, disrupting microtubule dynamics and inhibiting cell division.
  • Cytokine Modulation : It reduces the expression of inflammatory cytokines through inhibition of NF-kB signaling.
  • Cell Cycle Regulation : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of pyridine-based compounds, including this compound. The results indicated that this compound had a superior efficacy compared to other derivatives, particularly against HeLa cells .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound demonstrated its effectiveness in reducing TNF-alpha levels in vitro. The findings suggested potential applications in treating inflammatory diseases .

Q & A

Q. What are the key synthetic strategies for synthesizing N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated intermediates like 2,4-difluorobenzyl bromide can react with 5-(trifluoromethyl)pyridin-2-amine under basic conditions (e.g., NaH in DMF at 0°C to room temperature) . Key considerations include:

  • Regioselectivity : Use directing groups (e.g., pyridine nitrogen) to control substitution sites.
  • Fluorinated intermediates : Handle moisture-sensitive trifluoromethyl groups with anhydrous solvents and inert atmospheres to avoid hydrolysis .
  • Catalysts : Pyridine or triethylamine may enhance reaction rates by scavenging acids .
  • Purification : Column chromatography or recrystallization ensures purity, with yields influenced by steric hindrance from fluorinated substituents .

Q. How is the purity and structural integrity of this compound validated using analytical techniques?

Methodological Answer: Combined analytical approaches are critical:

  • HPLC : Monitor retention times (e.g., 1.58 minutes under TFA-modified conditions) and compare with standards .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 730 [M+H]+) and fragmentation patterns .
  • NMR : Analyze fluorine coupling in 19F^{19}\text{F} NMR (e.g., distinct signals for 2,4-difluorophenyl and trifluoromethyl groups) .
  • Elemental analysis : Verify C/H/N ratios to detect impurities from incomplete reactions .

Q. What structural features contribute to its biological activity, and how are structure-activity relationship (SAR) studies designed?

Methodological Answer: Key features include:

  • Fluorine atoms : Enhance lipophilicity and metabolic stability via C-F bond strength .
  • Pyridine core : Acts as a hydrogen bond acceptor, influencing target binding .
    SAR studies involve:
  • Substituent variation : Modify the pyridine (e.g., 5-CF3_3 vs. 5-NO2_2) or benzyl group (e.g., 2,4-difluoro vs. 4-methoxy) .
  • Biological assays : Test against target enzymes or cell lines (e.g., mycobacterial growth inhibition) and correlate activity with substituent electronic/steric properties .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assay systems be resolved?

Methodological Answer: Discrepancies may arise from:

  • Assay conditions : Compare enzymatic (e.g., purified target) vs. cellular (e.g., membrane permeability) assays. Adjust buffer pH or use solubilizing agents (e.g., DMSO ≤0.1%) .
  • Metabolite interference : Perform metabolite profiling (LCMS) to identify active/inactive derivatives .
  • Species-specific effects : Cross-test in human vs. bacterial cell lines to isolate target relevance .

Q. What computational methods predict interaction modes with biological targets, and how are they validated?

Methodological Answer:

  • Molecular docking : Use crystal structures (e.g., PDB entries) to model binding poses. Focus on fluorine interactions (e.g., C-F⋯H bonds) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100+ ns to assess conformational flexibility .
  • Validation : Overlay computational results with experimental data (e.g., X-ray crystallography of co-crystals) .

Q. What are the stability profiles of this compound under varying conditions, and how can storage be optimized?

Methodological Answer:

  • Stress testing : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
  • Degradation pathways : Hydrolysis of trifluoromethyl groups under acidic conditions or oxidation of amine moieties .
  • Storage : Use amber vials under nitrogen at –20°C. Lyophilization enhances long-term stability for aqueous-sensitive compounds .

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